molecular formula C11H13FO3 B8591359 4-(2-Fluoro-5-methyl-phenoxy)-butyric acid

4-(2-Fluoro-5-methyl-phenoxy)-butyric acid

Cat. No. B8591359
M. Wt: 212.22 g/mol
InChI Key: IKOMBPXNXBFHMR-UHFFFAOYSA-N
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Patent
US08895777B2

Procedure details

A 200 ml 3-neck round bottom flask equipped with a magnetic stirrer bar and a reflux condenser was charged with 4.99 g (40 mmol) of 2-fluoro-5-methyl phenol, 9.01 g (44 mmol) of ethyl 4-bromobutyrate, 6.63 g (48 mmol) potassium carbonate and 120 ml of 2-butanone. The slurry heated to reflux. After stirring for 14.5 hr at reflux, the reaction mixture was cooled to 25° C., filtered and concentrated. The residue was taken up in water (200 ml) and treated with 42 ml (84 mmol) 2N aqueous sodium hydroxide. The reaction mixture was heated to reflux for 2 hours and cooled to 25° C. The yellow solution was acidified with 45 ml 2N aqueous hydrochloric acid. The resulting white solid was isolated by filtration washing with twice with water then twice with hexanes to yield 7.64 g (90%), mp 62-64° C. Combustion analysis: Found: C, 62.2%; H, 6.19%; Calculated: C, 62.26%; H, 6.17%; 1H NMR analysis (d6-DMSO): δ 12.2, broad s, 1H, (COOH); δ7.0, m, 2H (aryl H); δ 6.7, s, 1H (aryl H); δ 4.0, t, 2H (CH2 α ArO); δ 2.4, t, 2H (CH2 α COOH); δ 2.21, s, 3H (CH3 para F); δ 1.90, m, 2H (CH2 β COOH).
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].Br[CH2:11][CH2:12][CH2:13][C:14]([O:16]CC)=[O:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+].Cl>CC(=O)CC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C)O
Name
Quantity
9.01 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
6.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 14.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200 ml 3-neck round bottom flask equipped with a magnetic stirrer bar and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The slurry heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
CUSTOM
Type
CUSTOM
Details
The resulting white solid was isolated by filtration
WASH
Type
WASH
Details
washing with twice with water
CUSTOM
Type
CUSTOM
Details
twice with hexanes to yield 7.64 g (90%), mp 62-64° C

Outcomes

Product
Details
Reaction Time
14.5 h
Name
Type
Smiles
FC1=C(OCCCC(=O)O)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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